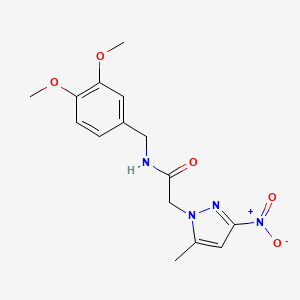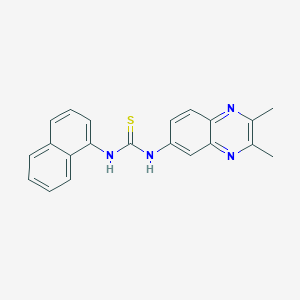![molecular formula C21H27NO2 B5976670 [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol, also known as GNE-0723, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is a selective inhibitor of N-acetylglucosamine-6-sulfatase (GNS), an enzyme involved in the biosynthesis of heparan sulfate. By inhibiting GNS, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol reduces the levels of heparan sulfate, which has been shown to have various effects on cellular processes, including cell growth, differentiation, and signaling.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, amyloid-beta plaques, and dopaminergic neurons, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to have effects on other physiological processes. For example, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce inflammation in animal models of arthritis and colitis. [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol in lab experiments is its selectivity for GNS, which allows for more precise targeting of heparan sulfate biosynthesis. However, one limitation of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Orientations Futures
There are several potential future directions for research on [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Additionally, further research could be done to elucidate the specific cellular processes affected by [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol and to identify potential biomarkers for monitoring its effects.
Méthodes De Synthèse
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final product is then obtained through the reduction of the resulting intermediate with sodium borohydride.
Applications De Recherche Scientifique
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
[4-benzyl-1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-24-20-9-5-8-19(14-20)16-22-12-10-21(17-23,11-13-22)15-18-6-3-2-4-7-18/h2-9,14,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPKNYBXDMFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)
![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5976678.png)